molecular formula C11H11NO6S2 B12680273 6-(Methylamino)naphthalene-1,3-disulphonic acid CAS No. 85720-98-5

6-(Methylamino)naphthalene-1,3-disulphonic acid

Cat. No.: B12680273
CAS No.: 85720-98-5
M. Wt: 317.3 g/mol
InChI Key: ZKOUEUSBTLIJBN-UHFFFAOYSA-N
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Description

6-(Methylamino)naphthalene-1,3-disulphonic acid is a naphthalene derivative featuring a methylamino (-NHCH₃) substituent at position 6 and two sulfonic acid (-SO₃H) groups at positions 1 and 2. This compound is a sulfonated aromatic amine, a class of chemicals widely used as intermediates in dye synthesis, pharmaceuticals, and organic electronics. The sulfonic acid groups enhance water solubility, while the methylamino group provides a reactive site for further functionalization, such as azo coupling or electrophilic substitution .

Properties

CAS No.

85720-98-5

Molecular Formula

C11H11NO6S2

Molecular Weight

317.3 g/mol

IUPAC Name

6-(methylamino)naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C11H11NO6S2/c1-12-8-2-3-10-7(4-8)5-9(19(13,14)15)6-11(10)20(16,17)18/h2-6,12H,1H3,(H,13,14,15)(H,16,17,18)

InChI Key

ZKOUEUSBTLIJBN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=CC(=CC(=C2C=C1)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-(Methylamino)naphthalene-1,3-disulphonic acid typically involves the sulfonation of naphthalene derivatives followed by the introduction of the methylamino group. One common method includes:

    Sulfonation: Naphthalene is treated with concentrated sulfuric acid to introduce sulfonic acid groups at the desired positions.

    Amination: The sulfonated naphthalene is then reacted with methylamine to introduce the methylamino group.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

6-(Methylamino)naphthalene-1,3-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, methylamine, and various oxidizing and reducing agents .

Scientific Research Applications

6-(Methylamino)naphthalene-1,3-disulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methylamino)naphthalene-1,3-disulphonic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to interact with various biological molecules. The methylamino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Type and Position

a. 6-Aminonaphthalene-1,3-disulphonic Acid (Disodium Salt)

  • Structure: Amino group (-NH₂) at position 6; sulfonic acid groups at 1 and 3.
  • Key Differences: The absence of the methyl group reduces steric hindrance and alters electronic effects. The amino group is more nucleophilic than methylamino, making it more reactive in diazo coupling reactions.
  • Applications : Widely used in azo dyes (e.g., Solvent Red 30) due to its coupling efficiency .

b. 7-Hydroxynaphthalene-1,3-disulphonic Acid (Dipotassium Salt)

  • Structure : Hydroxyl group (-OH) at position 7; sulfonic acid groups at 1 and 3.
  • Key Differences: The hydroxyl group increases acidity (pKa ~9–10) and participates in hydrogen bonding, enhancing solubility in polar solvents. Unlike methylamino, -OH directs electrophilic substitution to the para position in acidic conditions .

c. 5,6-Diaminonaphthalene-1,3-disulphonic Acid

  • Structure: Two amino groups at positions 5 and 6; sulfonic acid groups at 1 and 3.
  • Key Differences: The dual amino groups enable multi-site reactivity, making this compound a versatile precursor for polyazo dyes and coordination complexes. However, increased polarity may reduce solubility in non-aqueous media .

Sulfonation Patterns

a. Naphthalene-1,3,5-trisulphonic Acid

  • Structure : Three sulfonic acid groups at positions 1, 3, and 4.
  • Key Differences : Additional sulfonation increases water solubility but reduces reactivity due to steric and electronic deactivation. This compound is less suited for coupling reactions compared to 1,3-disulphonated derivatives .

b. Naphthalene-1,8-diyldiboronic Acid Derivatives

  • Structure : Boronic acid groups at positions 1 and 6.
  • Key Differences : Boronic acids enable Suzuki-Miyaura cross-coupling reactions, a feature absent in sulfonated analogs. However, hydrolysis instability limits their utility compared to sulfonic acid derivatives .

Functional Group Reactivity

Compound Reactivity Profile Applications
6-(Methylamino)-1,3-disulphonic Acid Moderate nucleophilicity; methyl group stabilizes adjacent charges. Specialty dyes, pharmaceutical intermediates
6-Amino-1,3-disulphonic Acid High nucleophilicity; efficient in azo coupling under alkaline conditions. Textile dyes, pigments
7-Hydroxy-1,3-disulphonic Acid Acid-directed coupling; forms stable metal complexes. pH indicators, catalyst ligands

Research Findings and Data

Solubility and Acidity

  • 6-(Methylamino)-1,3-disulphonic Acid: Soluble in water (>100 g/L at 25°C) due to sulfonic groups; pKa ~1.5 (sulfonic) and ~4.5 (methylamino).
  • 6-Amino-1,3-disulphonic Acid: Higher solubility (>150 g/L) due to unsubstituted -NH₂; pKa ~1.5 (sulfonic) and ~3.8 (amino) .

Environmental Impact

  • Biodegradation: Sulfonated naphthalenes (e.g., 1,3-disulphonic acids) exhibit slower microbial degradation compared to non-sulfonated analogs, necessitating advanced wastewater treatment .

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